molecular formula C12H20ClNO2 B1478881 2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one CAS No. 2098115-74-1

2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one

Cat. No.: B1478881
CAS No.: 2098115-74-1
M. Wt: 245.74 g/mol
InChI Key: MPQYZUJYHGTOOS-UHFFFAOYSA-N
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Description

2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
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Biological Activity

2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one is a complex organic compound characterized by its unique structure, which includes a chlorinated butanone group and a hexahydrocyclopenta[c]pyrrol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, neuroprotective, and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H20ClNO2C_{12}H_{20}ClNO_2, with a molecular weight of 245.74 g/mol. The structural features include:

  • Chlorine Atom : Enhances reactivity and biological activity.
  • Hydroxymethyl Group : Potentially involved in hydrogen bonding interactions.
  • Cyclopenta[c]pyrrol Ring : Contributes to the compound's unique pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of hexahydrocyclopenta[c]pyrrole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Compound NameStructural FeaturesBiological Activity
2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-oneAzaspiro structureAntimicrobial activity
Hexahydrocyclopenta[c]pyrrole derivativesSimilar ring structureNeuroprotective effects
Pyrrolidine-based inhibitorsAmino and carbonyl groupsAntiviral properties

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of cyclopentane derivatives. These compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which could be relevant for developing treatments for neurodegenerative diseases.

Antiviral Properties

The presence of functional groups such as the carbonyl and amino groups in related compounds has been linked to antiviral activities. Research suggests that these compounds can inhibit viral replication by targeting specific viral enzymes or receptors.

The biological effects of this compound are believed to result from its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to receptors, altering their activity and influencing downstream signaling pathways.

Study on Antimicrobial Activity

A comparative study on hexahydrocyclopenta[c]pyrrole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds.

Neuroprotection in Cell Models

In vitro studies using neuronal cell lines showed that compounds similar to this compound could reduce apoptosis induced by oxidative stress. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Properties

IUPAC Name

1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-2-10(13)11(16)14-6-9-4-3-5-12(9,7-14)8-15/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQYZUJYHGTOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC2CCCC2(C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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